1-(4-Chlorophenyl)-3,3-dimethoxycyclobutanecarbonitrile
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Overview
Description
1-(4-Chlorophenyl)-3,3-dimethoxycyclobutanecarbonitrile is an organic compound characterized by a cyclobutane ring substituted with a 4-chlorophenyl group and two methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-3,3-dimethoxycyclobutanecarbonitrile typically involves the reaction of 4-chlorobenzyl cyanide with dimethoxycyclobutane under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-3,3-dimethoxycyclobutanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the nitrile group to an amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Chlorophenyl)-3,3-dimethoxycyclobutanecarbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3,3-dimethoxycyclobutanecarbonitrile involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .
Comparison with Similar Compounds
3-(4-Chlorophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole: Shares the 4-chlorophenyl group but differs in the core structure.
5-(4-Chlorophenyl)-1,3,4-thiadiazole: Contains the 4-chlorophenyl group and a thiadiazole ring.
1-(4-Chlorophenyl)-2-(1H-indol-3-yl)ethanone: Features the 4-chlorophenyl group and an indole moiety
Uniqueness: 1-(4-Chlorophenyl)-3,3-dimethoxycyclobutanecarbonitrile is unique due to its cyclobutane ring and the presence of two methoxy groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications and differentiate it from other similar compounds .
Properties
Molecular Formula |
C13H14ClNO2 |
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Molecular Weight |
251.71 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3,3-dimethoxycyclobutane-1-carbonitrile |
InChI |
InChI=1S/C13H14ClNO2/c1-16-13(17-2)7-12(8-13,9-15)10-3-5-11(14)6-4-10/h3-6H,7-8H2,1-2H3 |
InChI Key |
AWUGHXMDKKOACW-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CC(C1)(C#N)C2=CC=C(C=C2)Cl)OC |
Origin of Product |
United States |
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